(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
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Overview
Description
(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was initially developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. The compound has shown promising results in preclinical studies, and several clinical trials have been conducted to evaluate its safety and efficacy in humans.
Mechanism of Action
Target of Action
Similar compounds have been designed and evaluated for their anti-tubercular activity against mycobacterium tuberculosis h37ra . Therefore, it’s plausible that EN300-26590043 might also target Mycobacterium tuberculosis.
Mode of Action
Based on the information about similar compounds, it can be inferred that these compounds likely interact with their targets, leading to significant activity against mycobacterium tuberculosis .
Biochemical Pathways
Compounds with similar structures have been shown to exhibit anti-tubercular activity, suggesting that they may affect the biochemical pathways related to the survival and replication of mycobacterium tuberculosis .
Result of Action
Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting that EN300-26590043 might also exhibit anti-tubercular activity.
Advantages and Limitations for Lab Experiments
One of the advantages of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is its specificity for JAK3, which reduces the risk of off-target effects. The compound has also shown good oral bioavailability and pharmacokinetic properties in preclinical studies. However, one limitation of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide is its potential for immunosuppression, which may increase the risk of infections in patients.
Future Directions
There are several future directions for research on (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide. One area of interest is the potential use of the compound in other autoimmune diseases, such as inflammatory bowel disease and systemic lupus erythematosus. Another area of interest is the development of combination therapies that target multiple cytokine signaling pathways. Finally, there is a need for further studies to evaluate the long-term safety and efficacy of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide in humans.
Synthesis Methods
The synthesis of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 4-pyrazin-2-yloxybenzaldehyde, which is then reacted with cyclopentylamine to form the corresponding imine. The imine is then reduced to the corresponding amine, which is coupled with (Z)-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide to form (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide.
Scientific Research Applications
(Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide has been extensively studied in preclinical models of autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. In these models, the compound has been shown to reduce inflammation and prevent disease progression. Several clinical trials have also been conducted to evaluate the safety and efficacy of (Z)-2-Cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide in humans.
properties
IUPAC Name |
(Z)-2-cyano-N-cyclopentyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c20-12-15(19(24)23-16-3-1-2-4-16)11-14-5-7-17(8-6-14)25-18-13-21-9-10-22-18/h5-11,13,16H,1-4H2,(H,23,24)/b15-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NESLOKWGOABWOQ-PTNGSMBKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=CC2=CC=C(C=C2)OC3=NC=CN=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)NC(=O)/C(=C\C2=CC=C(C=C2)OC3=NC=CN=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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